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An in-depth technical guide to the molecular imaging of uPAR expression with radiolabeled

peptides for researchers, scientists, and drug development professionals.

Introduction: uPAR as a Target for Molecular
Imaging
The urokinase-type plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol

(GPI)-anchored protein that plays a critical role in the regulation of extracellular proteolysis by

binding its ligand, the urokinase-type plasminogen activator (uPA).[1] This interaction initiates a

proteolytic cascade that is central to tissue remodeling processes. Beyond its enzymatic

function, uPAR also collaborates with various transmembrane receptors, such as integrins and

growth factor receptors, to activate intracellular signaling pathways that drive cell motility,

invasion, proliferation, and survival.[1][2]

In healthy tissues, uPAR expression is generally low or absent.[3] However, it is significantly

overexpressed in a wide variety of human cancers, including breast, prostate, bladder, and

glioblastoma.[1] This elevated expression is strongly correlated with cancer invasion,

metastasis, and poor patient prognosis, making uPAR an attractive biomarker and a prime

target for non-invasive molecular imaging and targeted radionuclide therapy.

Radiolabeled peptides that bind to uPAR with high affinity and specificity have emerged as

powerful tools for the in vivo visualization and quantification of uPAR expression using nuclear

imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission
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Computed Tomography (SPECT). These imaging agents can aid in cancer diagnosis, patient

stratification for uPAR-targeted therapies, and monitoring treatment response.

The uPAR Signaling Network
uPAR lacks an intracellular domain and thus relies on interactions with co-receptors to

transduce signals. Upon binding uPA, uPAR can interact with integrins (e.g., α5β1), G-protein-

coupled receptors (GPCRs), and receptor tyrosine kinases like the epidermal growth factor

receptor (EGFR). This clustering activates downstream signaling cascades, including the Focal

Adhesion Kinase (FAK), Src, and Ras-MAPK pathways, which ultimately promote gene

expression associated with cell proliferation, migration, and invasion.
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Caption: uPAR signaling cascade and its interaction with transmembrane partners.
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Radiolabeled Peptides for uPAR Imaging
Peptide-based radiopharmaceuticals are advantageous due to their small size, rapid clearance

from non-target tissues, and high binding affinity. The most extensively studied peptide for

uPAR imaging is AE105, a 9-mer peptide antagonist (D-Cha-F-s-r-Y-L-W-S) derived from a

phage display library, which binds to human uPAR with high affinity.

For imaging purposes, AE105 is conjugated to a chelator, which firmly holds a radionuclide.

Chelators: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA

(1,4,7-triazacyclononane-1,4,7-triacetic acid) are commonly used macrocyclic chelators.

Radionuclides:

Copper-64 (⁶⁴Cu): A positron emitter with a relatively long half-life (12.7 hours), suitable for

imaging at later time points.

Gallium-68 (⁶⁸Ga): A positron emitter with a short half-life (68 minutes), available from a

⁶⁸Ge/⁶⁸Ga generator, making it independent of an on-site cyclotron.

Lutetium-177 (¹⁷⁷Lu): A beta and gamma emitter used for targeted radionuclide therapy

(theranostics) and SPECT imaging.

Quantitative Data on uPAR-Targeting Radiotracers
The following tables summarize key quantitative data for various uPAR-targeted radiolabeled

peptides from preclinical and clinical studies.

Table 1: Binding Affinities of uPAR-Targeting Radiotracers
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Radiotrac
er

Peptide
Base

Chelator
Radionuc
lide

Binding
Affinity
(K D or
IC₅₀)

Cell Line
Referenc
e

⁶⁴Cu-
DOTA-
AE105

AE105 DOTA ⁶⁴Cu
K D: ~0.4
nM (for
AE105)

U87MG

⁶⁸Ga-

DOTA-

AE105

AE105 DOTA ⁶⁸Ga
IC₅₀: ~5

nM
U87MG

⁶⁸Ga-

NOTA-

AE105

AE105 NOTA ⁶⁸Ga
Not

Reported
-

¹⁷⁷Lu-

DOTA-

AE105

AE105 DOTA ¹⁷⁷Lu
K D: 20 ± 1

nM
HEK-uPAR

¹⁷⁷Lu-

uPAR-05

AE105

derivative
DOTA ¹⁷⁷Lu

K D: 10 ± 5

nM
HEK-uPAR

| ¹⁷⁷Lu-uPAR-11 | AE105 derivative | DOTA | ¹⁷⁷Lu | K D: 31-42 nM | HEK-uPAR | |

Table 2: Preclinical In Vivo Tumor Uptake of uPAR Radiotracers
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Radiotracer
Xenograft
Model

Tumor Uptake
(%ID/g ± SD)

Time Post-
Injection (p.i.)

Reference

⁶⁴Cu-DOTA-
AE105

U87MG
(glioblastoma)

10.8 ± 1.5 4.5 h

⁶⁴Cu-DOTA-

AE105

U87MG

(glioblastoma)
5.9 ± 0.7 4.5 h

⁶⁴Cu-DOTA-

AE105
HT-29 (colon) 4.2 ± 0.8 4.5 h

⁶⁴Cu-DOTA-

AE105

MDA-MB-435

(uPAR-neg)
1.2 ± 0.6 4.5 h

⁶⁸Ga-NODAGA-

AE105

U87MG

(glioblastoma)
2.1 ± 0.2 0.5 h

⁶⁸Ga-DOTA-

AE105

U87MG

(glioblastoma)
1.1 ± 0.1 1 h

| ¹⁷⁷Lu-uPAR-11 | HEK-uPAR | ~16 | 4 h | |

Table 3: Clinical Biodistribution and Dosimetry of ⁶⁸Ga-NOTA-AE105 in Humans
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Parameter Value Unit Notes Reference

Administered
Activity

154 ± 59
(range 48-208)

MBq

Single
intravenous
dose in 10
patients

Effective Dose 0.015 mSv/MBq

Results in ~3

mSv for a 200

MBq dose

Clearance Route Renal -

Fast clearance

from blood and

tissues

Highest Organ

Dose

Kidneys, Bladder

Wall
mGy/MBq

Due to urinary

excretion

Safety
No adverse

events
-

Well-tolerated in

all patients

| Tumor Uptake | Visible | SUV | Accumulation in primary tumors and metastases | |

Experimental Protocols and Workflows
This section provides detailed methodologies for the key experiments involved in developing

and evaluating uPAR-targeted radiolabeled peptides.
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Caption: General workflow for the development of uPAR-targeted radiotracers.

Protocol 1: Synthesis of DOTA-AE105 Peptide
This protocol describes the general steps for solid-phase peptide synthesis (SPPS) of the

AE105 peptide and its conjugation to the DOTA chelator.

Peptide Synthesis:
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The linear peptide AE105 (D-Cha-F-s-r-Y-L-W-S) is synthesized on a solid-phase resin

(e.g., Rink Amide resin) using an automated peptide synthesizer with standard Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.

Amino acids are coupled sequentially to the growing peptide chain.

After the final amino acid is coupled, the N-terminal Fmoc protecting group is removed.

DOTA Conjugation:

The DOTA chelator (e.g., DOTA-NHS ester) is dissolved in a suitable solvent like

dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA).

This solution is added to the resin-bound peptide, and the mixture is agitated for several

hours at room temperature to allow the DOTA to conjugate to the N-terminal α-amino

group of the peptide.

Cleavage and Deprotection:

The DOTA-peptide conjugate is cleaved from the resin, and all amino acid side-chain

protecting groups are removed simultaneously.

This is achieved by treating the resin with a cleavage cocktail, typically containing

trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to prevent side

reactions.

Purification and Characterization:

The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is

washed and dried.

The DOTA-AE105 conjugate is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

The identity and purity of the final product are confirmed by mass spectrometry (MS) and

analytical HPLC.
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Protocol 2: Radiolabeling of DOTA-AE105 with ⁶⁴Cu or
⁶⁸Ga
This protocol outlines the procedure for radiolabeling the DOTA-conjugated peptide.

Reagent Preparation:

Prepare a stock solution of DOTA-AE105 in metal-free water.

Prepare a reaction buffer (e.g., 0.1 M ammonium acetate, pH 5.5-8).

Obtain the radionuclide: ⁶⁴CuCl₂ in HCl solution or ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga

generator in HCl.

Labeling Reaction:

In a sterile, metal-free microcentrifuge tube, combine the DOTA-AE105 peptide solution

(typically 1-2 nmol) with the reaction buffer.

Add the radionuclide (e.g., ~150 MBq of ⁶⁴Cu or ⁶⁸Ga) to the peptide-buffer mixture.

The final reaction volume should be kept small (e.g., 100-200 µL).

Incubate the reaction mixture at an elevated temperature. For ⁶⁴Cu, incubate at 70-95°C

for 30-60 minutes. For ⁶⁸Ga, incubation at 95°C for 5-10 minutes is usually sufficient.

Purification (if necessary):

After incubation, the reaction mixture can be purified to remove any unlabeled

radionuclide. This is typically done using a C18 Sep-Pak light cartridge.

The cartridge is pre-conditioned with ethanol and then water. The reaction mixture is

loaded, and the cartridge is washed with water to remove unbound metal.

The final radiolabeled peptide is eluted with an ethanol/water mixture and then formulated

in sterile saline for injection.

Quality Control:
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The radiochemical purity (RCP) of the final product is determined using radio-TLC or

radio-HPLC. A successful labeling should yield an RCP >95%.

Protocol 3: In Vitro Cell Uptake and Internalization Assay
This assay measures the specific uptake and internalization of the radiolabeled peptide into

uPAR-expressing cancer cells.

Cell Culture:

Culture uPAR-positive cells (e.g., U87MG glioblastoma) and uPAR-negative control cells

(e.g., MDA-MB-435) in appropriate media until they reach 70-90% confluence.

Seed the cells into 24-well plates at a density of 100,000 to 200,000 cells per well and

allow them to attach overnight.

Uptake Assay:

On the day of the experiment, wash the cells with binding buffer (e.g., serum-free media or

PBS with 1% BSA).

Add the radiolabeled peptide (~0.1-0.5 nM) to each well.

For blocking (to determine non-specific binding), add a large excess (e.g., 1 µM) of non-

radiolabeled AE105 to a parallel set of wells 15 minutes prior to adding the radiotracer.

Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

Internalization Assay:

To differentiate between membrane-bound and internalized radioactivity, stop the

incubation by placing the plate on ice and washing the cells with ice-cold PBS.

Treat one set of wells with an acidic buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on

ice. This step strips the surface-bound radioligand. The radioactivity remaining in the cells

represents the internalized fraction.
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The other set of wells is not treated with acid and represents total cell-associated

radioactivity.

Measurement and Analysis:

Lyse all cells with a lysis buffer (e.g., 1 M NaOH).

Collect the lysate from each well and measure the radioactivity using a gamma counter.

Calculate the percentage of uptake relative to the total added radioactivity and normalize

to the cell number or protein concentration. Specific uptake is calculated by subtracting the

non-specific (blocked) uptake from the total uptake.

Protocol 4: In Vivo Biodistribution Studies
This protocol determines the distribution of the radiotracer in a tumor-bearing animal model.

Animal Model:

Use immunodeficient mice (e.g., nude mice).

Subcutaneously inoculate the mice with uPAR-positive tumor cells (e.g., 5-10 million

U87MG cells) on the shoulder or flank.

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Radiotracer Injection:

Administer a known amount of the radiolabeled peptide (e.g., 1-5 MBq in 100 µL of saline)

to each mouse via tail vein injection.

Tissue Harvesting:

At predetermined time points (e.g., 1, 4.5, and 22 hours post-injection), euthanize groups

of mice (n=4-5 per group).

Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the

tumor.
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Blot the tissues dry and weigh them.

Radioactivity Measurement and Data Analysis:

Measure the radioactivity in each tissue sample using a gamma counter, along with

standards prepared from the injected dose.

Calculate the tracer uptake as the percentage of the injected dose per gram of tissue

(%ID/g).

Calculate tumor-to-organ ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging

contrast.

Conclusion and Future Directions
Molecular imaging with radiolabeled peptides, particularly derivatives of AE105, has proven to

be a highly specific and effective method for visualizing uPAR expression in vivo. Preclinical

studies have consistently demonstrated high tumor uptake and good tumor-to-background

ratios. First-in-human clinical trials with ⁶⁴Cu-DOTA-AE105 and ⁶⁸Ga-NOTA-AE105 have

confirmed the safety and feasibility of this approach in cancer patients, successfully identifying

primary tumors and metastases.

The future of uPAR-targeted agents is moving towards a "theranostic" paradigm, where

imaging and therapy are combined. By replacing the imaging radionuclide with a therapeutic

one, such as ¹⁷⁷Lu or an alpha-emitter like Actinium-225, these peptides can be used for

Peptide Receptor Radionuclide Therapy (PRRT). uPAR-PET imaging would first be used to

identify patients whose tumors express high levels of uPAR, making them ideal candidates for

uPAR-targeted PRRT. This personalized medicine approach holds great promise for improving

outcomes for patients with aggressive, metastatic cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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